molecular formula C11H9IN2O2 B1404222 Benzyl 4-iodo-1H-pyrazole-1-carboxylate CAS No. 952338-83-9

Benzyl 4-iodo-1H-pyrazole-1-carboxylate

Cat. No. B1404222
M. Wt: 328.11 g/mol
InChI Key: RMOBSWZFJWFDMF-UHFFFAOYSA-N
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Description

“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C10H9IN2 . It appears as white to pale yellow crystals or crystalline powder . It is a member of pyrazoles and an organoiodine compound .


Synthesis Analysis

The synthesis of pyrazole compounds often involves the use of silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) . 4-Iodopyrazole, a related compound, has been used in an indium-mediated synthesis of heterobiaryls .


Molecular Structure Analysis

The molecular weight of “Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is 284.10 . The SMILES string representation of the molecule is Ic1cnn(Cc2ccccc2)c1 .


Chemical Reactions Analysis

4-Iodopyrazole, a related compound, undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Physical And Chemical Properties Analysis

“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is a solid at 20°C . It has a melting point range of 61.0 to 65.0°C . It is soluble in methanol . The density of the compound is 1.7±0.1 g/cm3 .

Scientific Research Applications

1. Functionalization Reactions

Benzyl 4-iodo-1H-pyrazole-1-carboxylate has been studied in the context of functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into 1H-pyrazole-3-carboxamide and 3H-imidazo[4,5-b]pyridine derivatives through reactions with various compounds. These reactions were examined theoretically and spectroscopically to understand the reaction mechanisms and product structures (Yıldırım, Kandemir, & Demir, 2005).

2. Synthesis of New Chemical Entities

Research has focused on preparing new pyrazole derivatives, leading to simplified methods for creating compounds like ethyl 3-ethoxy-1H-pyrazole-4-carboxylate. These methods have enabled the synthesis of iodinated isomers and opened the path for quick access to various pyrazole series. These compounds are valuable for further exploration in chemical synthesis (Guillou & Janin, 2010).

3. Negishi Cross-Coupling Reactions

The Negishi palladium-catalyzed cross-coupling reaction has been utilized to synthesize 4-benzyl-3-ethoxy-1H-pyrazoles derivatives from 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides. This process has produced a range of electron-poor benzylzinc halides, contributing to the development of new chemical entities (Coutant & Janin, 2014).

4. NMR Spectroscopy Studies

1H-pyrazole derivatives have been synthesized and subjected to detailed NMR spectroscopic studies. For example, the synthesis of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles and their NMR characteristics have been explored, providing valuable information on their chemical properties (Holzer & Gruber, 1995).

5. Antimicrobial Activities

Pyrazole derivatives, including benzyl 4-iodo-1H-pyrazole-1-carboxylate, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies provide insights into the potential therapeutic applications of these compounds (Siddiqui, Idrees, Khati, & Dhonde, 2013).

Safety And Hazards

“Benzyl 4-iodo-1H-pyrazole-1-carboxylate” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If inhaled or in contact with skin or eyes, it is advised to seek medical attention .

properties

IUPAC Name

benzyl 4-iodopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O2/c12-10-6-13-14(7-10)11(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOBSWZFJWFDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-iodo-1H-pyrazole-1-carboxylate

Synthesis routes and methods

Procedure details

CbzCl (95% grade, 2.9 mL, 20 mmol) is added to a solution of 4-iodo-1H-pyrazole (2.97 g, 15.3 mmol) and Et3N (3.2 mL, 23 mmol) in toluene (30 mL) at 0° C. The mixture is stirred at 0° C. for 1 h and partitioned between EtOAc and aq. NaHCO3. The organic layer is dried over MgSO4, concentrated and chromatographed to afford the title compound as a white solid: 1H NMR (CDCl3) δ 8.20 (s, 1H), 7.72 (s, 1H), 7.50-7.31 (m, 5H), 5.46 (s, 2H).
Name
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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